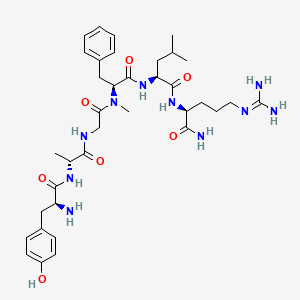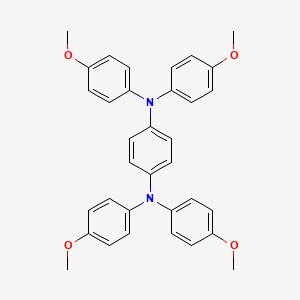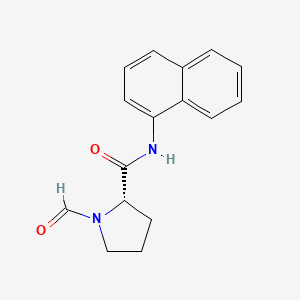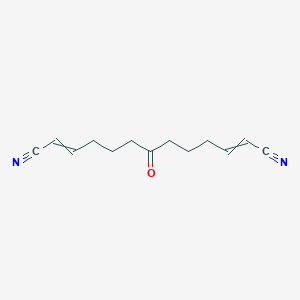![molecular formula C28H46O8Si2 B14252724 [[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane) CAS No. 482606-39-3](/img/structure/B14252724.png)
[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis[[5-(trimethoxysilyl)pentyl]oxy]-1,1’-biphenyl is a compound that features a biphenyl core with two trimethoxysilyl groups attached via pentyl linkers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[[5-(trimethoxysilyl)pentyl]oxy]-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 5-(trimethoxysilyl)pentyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[[5-(trimethoxysilyl)pentyl]oxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: Formation of silanol derivatives.
Condensation: Formation of polysiloxanes or silsesquioxanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Bis[[5-(trimethoxysilyl)pentyl]oxy]-1,1’-biphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-Bis[[5-(trimethoxysilyl)pentyl]oxy]-1,1’-biphenyl involves the hydrolysis and condensation of the trimethoxysilyl groups to form silanol and siloxane bonds. These reactions enable the compound to form stable networks and structures, which are essential for its applications in materials science and catalysis. The biphenyl core can also interact with various molecular targets through π-π stacking and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(triethoxysilyl)-1,1’-biphenyl: Similar structure but with triethoxysilyl groups instead of trimethoxysilyl groups.
1,4-Bis(triethoxysilyl)benzene: Contains a benzene core instead of a biphenyl core.
Bis[3-(trimethoxysilyl)propyl]amine: Features an amine group instead of a biphenyl core.
Uniqueness
4,4’-Bis[[5-(trimethoxysilyl)pentyl]oxy]-1,1’-biphenyl is unique due to its specific combination of a biphenyl core and trimethoxysilyl groups connected via pentyl linkers. This structure provides distinct properties, such as enhanced flexibility and reactivity, making it suitable for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
482606-39-3 |
|---|---|
Molecular Formula |
C28H46O8Si2 |
Molecular Weight |
566.8 g/mol |
IUPAC Name |
trimethoxy-[5-[4-[4-(5-trimethoxysilylpentoxy)phenyl]phenoxy]pentyl]silane |
InChI |
InChI=1S/C28H46O8Si2/c1-29-37(30-2,31-3)23-11-7-9-21-35-27-17-13-25(14-18-27)26-15-19-28(20-16-26)36-22-10-8-12-24-38(32-4,33-5)34-6/h13-20H,7-12,21-24H2,1-6H3 |
InChI Key |
WPICNAFFYZILPM-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC[Si](OC)(OC)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B14252645.png)
![2-[(Benzylamino)methyl]-4,6-dinitrophenol](/img/structure/B14252648.png)
![Phosphonic acid, [(1S)-1-phenylethyl]-](/img/structure/B14252652.png)





![2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14252690.png)

![2-Oxazolidinone, 4-(phenylmethyl)-3-[4-(trifluoromethyl)phenyl]-, (4S)-](/img/structure/B14252712.png)



